1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea
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Description
1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea is a useful research compound. Its molecular formula is C15H13ClN6O and its molecular weight is 328.76. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
The compound 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(2-chloro-4-methylphenyl)urea, due to its complex structure, has notable implications in the synthesis of various heterocyclic compounds, which are pivotal in medicinal chemistry and material science. Research has shown that urea derivatives, including those similar to the compound , serve as critical intermediates in the synthesis of pyrimidinone and pyrimidine derivatives. For example, Rao et al. (2011) presented a method for synthesizing dihydropyrimidin-2-(1H)ones and benzoimidazo/thioazopyrimidines using a unique reagent, demonstrating the versatility of urea derivatives in heterocyclic compound synthesis [Rao et al., 2011].
Antimicrobial and Antifungal Activities
Compounds derived from this compound have been investigated for their potential antimicrobial and antifungal activities. The synthesis of oxopyrimidines and thiopyrimidines, for instance, has been explored for their biological activities, with some derivatives showing promising results against bacterial and fungal pathogens. Ladani et al. (2009) conducted a study that highlighted the antimicrobial evaluations of such derivatives, underscoring the potential of these compounds in developing new antibacterial and antifungal agents [Ladani et al., 2009].
Catalytic Applications and Chemical Synthesis
The structure and functionality of urea derivatives also play a significant role in catalysis and the development of novel synthetic pathways. The chemical properties of these compounds make them suitable for use in various catalytic processes, including cyclocondensation reactions, which are crucial for synthesizing heterocyclic structures. Sokolov et al. (2013) explored cyclocondensation reactions of methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with N-substituted ureas and other binucleophilic reagents, leading to the formation of diverse heterocyclic compounds. This study illustrates the potential of urea derivatives in facilitating complex chemical transformations [Sokolov et al., 2013].
Environmental Degradation and Soil Behavior
In addition to their applications in synthesis and biology, urea derivatives are examined for their environmental behavior, particularly their degradation in soil and water. Studies on compounds like imazosulfuron, which share structural similarities with the compound , provide insights into the environmental fate of sulfonylurea herbicides. Research conducted by Morrica et al. (2001) on the degradation of imazosulfuron in soil under aerobic and anaerobic conditions sheds light on the degradation pathways and environmental persistence of such compounds [Morrica et al., 2001].
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O/c1-10-2-3-13(12(16)6-10)21-15(23)20-11-7-18-14(19-8-11)22-5-4-17-9-22/h2-9H,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIYTUHCFJKTSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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